molecular formula C4F8O B592586 OCTAFLUORO-1-METHOXYPROP-1-ENE CAS No. 137741-09-4

OCTAFLUORO-1-METHOXYPROP-1-ENE

Cat. No.: B592586
CAS No.: 137741-09-4
M. Wt: 216.03
InChI Key: SYLBHDWIEFOPOP-UHFFFAOYSA-N
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Description

OCTAFLUORO-1-METHOXYPROP-1-ENE, also known as 1,2,3,3,3-pentafluoro-1-(trifluoromethoxy)prop-1-ene, is a fluorinated organic compound with the molecular formula C4F8O. It is characterized by its high fluorine content, which imparts unique chemical and physical properties. This compound is used in various chemical synthesis and surface treatment applications .

Preparation Methods

Chemical Reactions Analysis

OCTAFLUORO-1-METHOXYPROP-1-ENE undergoes various chemical reactions, including:

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

OCTAFLUORO-1-METHOXYPROP-1-ENE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of OCTAFLUORO-1-METHOXYPROP-1-ENE involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can lead to the formation of stable complexes or reactive intermediates, depending on the specific application. The pathways involved often include nucleophilic substitution and addition reactions, which are facilitated by the compound’s unique electronic properties .

Comparison with Similar Compounds

OCTAFLUORO-1-METHOXYPROP-1-ENE can be compared with other fluorinated compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and stability compared to its analogs.

Properties

IUPAC Name

1,2,3,3,3-pentafluoro-1-(trifluoromethoxy)prop-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4F8O/c5-1(3(7,8)9)2(6)13-4(10,11)12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYLBHDWIEFOPOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(OC(F)(F)F)F)(C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4F8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30694133
Record name 1,2,3,3,3-Pentafluoro-1-(trifluoromethoxy)prop-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30694133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137741-09-4
Record name 1,2,3,3,3-Pentafluoro-1-(trifluoromethoxy)prop-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30694133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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